molecular formula C12H13NO3 B1426857 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid CAS No. 1304787-76-5

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Cat. No. B1426857
M. Wt: 219.24 g/mol
InChI Key: MNWYXWHBUCHHTF-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule, given its structure. It contains an indole group, which is a common structure in many natural products and pharmaceuticals.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method, followed by the introduction of the carboxylic acid and 2-methoxyethyl groups.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying how the compound reacts under various conditions, and with different reagents. Techniques such as NMR and IR spectroscopy, as well as gas or liquid chromatography, might be used to analyze the products of these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Spectroscopic Profiling and Computational Studies

1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid and similar compounds have been a subject of interest in spectroscopic profiling and computational studies. For instance, research on methyl 5-methoxy-1H-indole-2-carboxylate (a related compound) focused on its characterisation using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. This study explored the molecule's electronic nature, bonding structures, and reactivity, including molecular electrostatic potential (MEP) analysis and non-linear optical (NLO) properties (Almutairi et al., 2017).

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives of indole-carboxylic acids, including those similar to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, has been conducted. For example, a study synthesized novel indole-benzimidazole derivatives starting from indole carboxylic acids, which may have potential therapeutic applications (Wang et al., 2016).

Catalytic Coupling Studies

Catalytic coupling studies involving N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, which are structurally related to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, have been reported. This includes Rh(III)-catalyzed selective coupling for diverse product formation, revealing insights into C-H activation and electrophilic addition mechanisms (Zheng et al., 2014).

Structural Studies and Synthesis Strategies

Several studies have focused on the structural analysis and synthesis strategies of indole-5-carboxylic acid derivatives. For instance, research on the crystal and molecular structure of 5-methoxyindole-3-acetic acid provided insights into hydrogen bonding and the conformation of the side chain, relevant to compounds like 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (Sakaki et al., 1975).

Characterization and Biological Activity Studies

Indole-2-carboxylic acid derivatives, structurally related to the compound , have been synthesized and characterized for potential therapeutic applications. Studies included characterization using various spectroscopic techniques and evaluation of antibacterial and antifungal activities (Raju et al., 2015).

Safety And Hazards

The compound’s safety and potential hazards would be assessed through toxicology studies. This could involve in vitro tests (e.g., on cultured cells), as well as in vivo tests (e.g., on laboratory animals).


Future Directions

Future research on the compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug.


properties

IUPAC Name

1-(2-methoxyethyl)indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-8-10(12(14)15)2-3-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYXWHBUCHHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate (132 mg, 0.57 mmol, Step-1), 2M aqueous sodium hydroxide solution (2 mL), and methanol (2 mL) was stirred at 60° C. for 2 hours. The mixture was acidified with 2M aqueous hydrochloric acid solution, and the organic solvent was concentrated under reduced pressure. The precipitate was collected by filtration and dried to give 118 mg (95%) of the title compound as a white solid.
Name
methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Ashok, MK Shivananda, A Manikandan… - Bioorganic …, 2019 - Elsevier
Efforts were taken to synthesis and characterize 2-amino-1-methyl-1H-imidazole-4(5H)-one derivatives (4a-u) through a four-step reaction. The achieved compounds in remarkable …
Number of citations: 8 www.sciencedirect.com

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